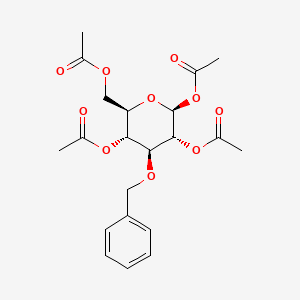

1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose

Description

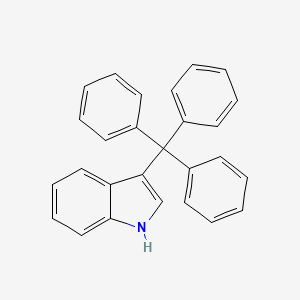

The compound "1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose" is a chemically modified derivative of beta-D-glucopyranose, where specific hydroxyl groups have been protected by acetyl and benzyl groups. This modification is commonly employed in the field of carbohydrate chemistry to prevent unwanted reactions at these positions during subsequent chemical transformations.

Synthesis Analysis

The synthesis of related glucopyranose derivatives often involves the protection of hydroxyl groups to improve the yield and selectivity of glycosylation reactions. For instance, the synthesis of 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor for oligosaccharide synthesis employs acetyl groups for protection and has been shown to yield good to excellent results in the formation of beta-linked disaccharides . Similarly, the synthesis of 1-O-(acylaminoacyl)-2,3,4,6-tetra-O-benzyl-D-glucopyranoses involves the protection of hydroxyl groups with benzyl groups, which has been achieved with high yields using imidazole-promoted active ester and dicyclohexylcarbodiimide methods .

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives can be complex, and the protection groups play a crucial role in their stability and reactivity. For example, the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-beta-D-glucopyranose, a related compound, has been determined using X-ray diffraction, revealing how the acetate and benzylidene protecting groups are arranged around the glucopyranose ring .

Chemical Reactions Analysis

Protected glucopyranose derivatives can undergo various chemical reactions. The presence of acetyl and benzyl groups can influence the reactivity and selectivity of these compounds in glycosylation reactions. For instance, the synthesis and reactions of 2,3,4,6-tetra-O-acetyl-1-S-(N-Acylaminoacyl)-1-thio-beta-D-glucopyranoses have shown a high tendency for S to O and S to N migrations, which are crucial for the synthesis of glycosylated amino acids . Additionally, the alpha-D-glucosylation of glucopyranosides using derivatives like 6-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose has been performed with good alpha-selectivity, demonstrating the impact of protecting groups on the stereochemical outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose" would be influenced by the presence of the acetyl and benzyl protecting groups. These groups increase the compound's hydrophobicity and resistance to hydrolysis, which can be beneficial in organic synthesis. The exact properties would depend on the specific configuration and substitution pattern of the molecule, which can be inferred from studies on similar compounds. For example, the crystal structure analysis provides insights into the molecule's solid-state conformation and potential intermolecular interactions, such as hydrogen bonding, which can affect its solubility and melting point .

Scientific Research Applications

Application in Bioprocess Engineering

- Scientific Field : Bioprocess Engineering .

- Summary of the Application : This compound is used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . These nanoparticles are used for efficient and prospective in vivo metabolic processing .

- Methods of Application : Two methods were investigated for fabricating these loaded nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method . An improvised method was used for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters .

- Results or Outcomes : The nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, opening up avenues for loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Application in Drug Synthesis

- Scientific Field : Drug Synthesis .

- Summary of the Application : This compound is used as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin .

- Methods of Application : Specific methods of application in drug synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this application are the successful synthesis of the mentioned drugs .

Application in Nanotechnology

- Scientific Field : Nanotechnology .

- Summary of the Application : This compound is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .

- Methods of Application : Specific methods of application in nanotechnology are not provided in the source .

- Results or Outcomes : The outcomes of this application are the successful glucosylation reactions and synthesis of 1-C-alpha-D-glucopyranose derivatives .

Application in the Study of Substrates for Inositol Synthase

- Scientific Field : Biochemistry .

- Summary of the Application : This compound is used in the synthesis of disaccharides and D-glucose6-phosphate . Phosphorylated derivatives have proven valuable in the study of substrates for inositol synthase .

- Methods of Application : Specific methods of application in this field are not provided in the source .

- Results or Outcomes : The outcomes of this application are the successful synthesis of disaccharides and D-glucose6-phosphate, and the valuable insights gained in the study of substrates for inositol synthase .

Application in Organic Synthesis

- Scientific Field : Organic Synthesis .

- Summary of the Application : This compound is useful in organic synthesis . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .

- Methods of Application : Specific methods of application in organic synthesis are not provided in the source .

- Results or Outcomes : The outcomes of this application are the successful preparation of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives .

Application in the Preparation of Important D-glucopyranosyl Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

- Methods of Application : Specific methods of application in this field are not provided in the source .

- Results or Outcomes : The outcomes of this application are the successful preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Application in the Study of Anionic Surfactants

- Scientific Field : Surface Chemistry .

- Summary of the Application : This compound is used for the preparation of anionic surfactants .

- Methods of Application : Specific methods of application in this field are not provided in the source .

- Results or Outcomes : The outcomes of this application are the successful preparation of anionic surfactants .

Application in the Synthesis of Heparin-like GAGs

- Scientific Field : Biochemistry .

- Summary of the Application : This compound is a highly valuable intermediate towards the synthesis of heparin-like glycosaminoglycans (GAGs) .

- Methods of Application : Specific methods of application in this field are not provided in the source .

- Results or Outcomes : The outcomes of this application are the successful synthesis of heparin-like GAGs .

Application in the Synthesis of GlcN-containing Targets

- Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is a core intermediate relevant to the wider synthesis of other GlcN-containing targets .

- Methods of Application : Specific methods of application in this field are not provided in the source .

- Results or Outcomes : The outcomes of this application are the successful synthesis of GlcN-containing targets .

properties

IUPAC Name |

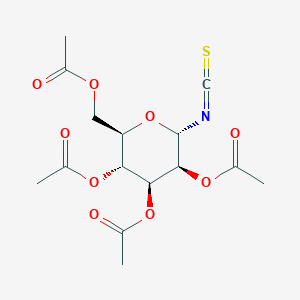

[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPSXDYBIIGRQJ-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455622 | |

| Record name | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |

CAS RN |

39686-94-7 | |

| Record name | 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.